己烯雌酚

概述

描述

- 历史上,它被用于雌激素替代疗法以及治疗激素依赖性癌症和妇科疾病。 它现在主要不再上市销售 .

- 己烯雌酚可以通过口服、舌下 (舌下) 或肌肉注射给药。 它也已被配制成酯类,如己烯雌酚二乙酸酯 (Sintestrol) 和己烯雌酚二丙酸酯 (己烯雌酚) .

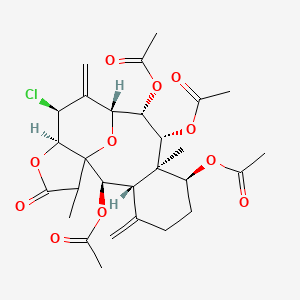

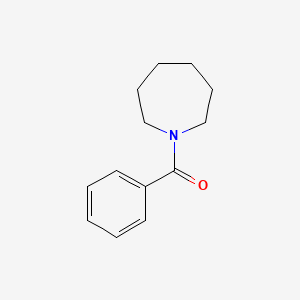

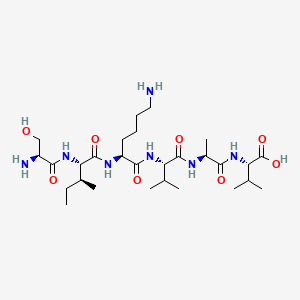

己烯雌酚: (化学式: CHO) 也被称为其他名称,例如炔雌醇、炔雌酚、雌二醇和雌酮。

作用机制

- 己烯雌酚主要通过与雌激素受体 (ER) 结合发挥作用,特别是 ERα 和 ERβ。

- 所涉及的确切分子靶标和途径尚未完全阐明,但其与 ER 的亲和力与雌二醇相当或略高于雌二醇。

- 与其他强效雌激素一样,己烯雌酚会诱导啮齿动物子宫内膜增生和乳腺发育 .

科学研究应用

化学: 己烯雌酚作为一种有价值的合成雌激素,用于研究雌激素相关的过程和反应。

生物学: 研究人员使用己烯雌酚来研究雌激素受体 (ER) 信号通路和细胞反应。

医学: 虽然其临床应用已减少,但己烯雌酚在激素替代疗法和癌症治疗中的历史应用仍然与科学探索相关。

生化分析

Biochemical Properties

Hexestrol has approximately 302% and 234% of the affinity of estradiol for the estrogen receptors (ERs) ERα and ERβ, respectively . The affinity of hexestrol for the ERs is said to be similar to or slightly higher than that of estradiol . Hexestrol interacts with several enzymes and proteins, including Aldo-keto reductase family 1 member C1, Estrogen receptor alpha, Nuclear receptor subfamily 1 group I member 2, and Nuclear receptor subfamily 1 group I member 3 .

Cellular Effects

Hexestrol has a complex role in cellular processes. When bound to mitochondria, it promotes glycolysis . When located in the cytosol, it has adverse effects on the female reproductive system . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of hexestrol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Temporal Effects in Laboratory Settings

The effects of hexestrol change over time in laboratory settings. A study over a period of 27 months showed that hexestrol has a significant impact on the reproductive organs of mice .

Dosage Effects in Animal Models

The effects of hexestrol vary with different dosages in animal models. For instance, hexestrol induces mammary gland development in rodents similarly to other estrogens . High doses can lead to degeneration of spermatocytes and cause infertility in male rabbits .

Metabolic Pathways

Hexestrol is involved in several metabolic pathways. It is metabolized to reactive forms, and DNA binding has been demonstrated both in vitro and in vivo . The oxidative metabolism of hexestrol indicates reactive intermediates .

Transport and Distribution

Hexestrol is transported and distributed within cells and tissues. It is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

Subcellular Localization

It is known that hexestrol is concentrated in target tissues such as the uterus and vagina due to binding to estrogen receptors .

准备方法

化学反应分析

- 己烯雌酚会发生与酚类化合物相关的典型反应,包括氧化、还原和取代。

- 常见的试剂包括氧化剂 (例如,高锰酸钾)、还原剂 (例如,氢化锂铝) 和酸催化剂。

- 由这些反应形成的主要产物包括具有修饰的官能团的己烯雌酚衍生物。

相似化合物的比较

- 己烯雌酚被认为是最有效的雌激素之一,与己烯雌酚相当。

- 类似的化合物包括己烯雌酚 (结构相关) 和其他用于研究和医学的合成雌激素 .

属性

CAS 编号 |

84-16-2 |

|---|---|

分子式 |

C18H22O2 |

分子量 |

270.4 g/mol |

IUPAC 名称 |

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1 |

InChI 键 |

PBBGSZCBWVPOOL-QNSVNVJESA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

手性 SMILES |

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

规范 SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

外观 |

Solid powder |

颜色/形态 |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

熔点 |

185-188 °C CRYSTALS; MP: 137-139 °C /DIACETATE/ CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ |

Key on ui other cas no. |

84-16-2 5635-50-7 |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

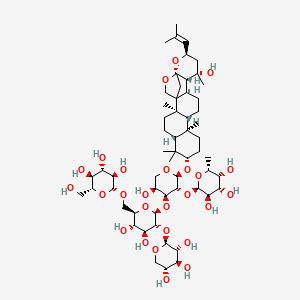

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)

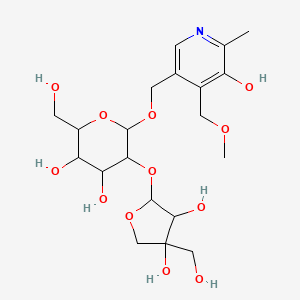

![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)

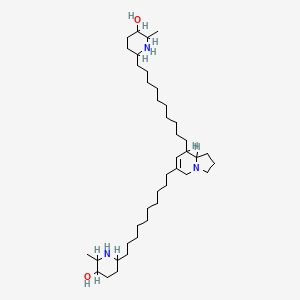

![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)